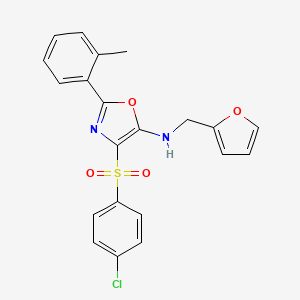

4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-14-5-2-3-7-18(14)19-24-21(20(28-19)23-13-16-6-4-12-27-16)29(25,26)17-10-8-15(22)9-11-17/h2-12,23H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKVUJBUDHXIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using reagents such as sulfonyl chlorides in the presence of a base.

Attachment of the furan-2-ylmethyl group: This can be done through nucleophilic substitution reactions.

Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antiviral Potential

Recent studies have highlighted the antiviral properties of compounds containing similar structural features. For instance, derivatives with chlorophenyl and furan components have shown efficacy against viruses such as HIV and influenza. The compound's ability to inhibit viral replication can be attributed to its interaction with viral enzymes or host cell pathways, making it a candidate for further antiviral research .

Antimicrobial Activity

Compounds with sulfonamide groups have been documented for their antimicrobial properties. The presence of the sulfonyl moiety in this compound suggests potential effectiveness against bacterial infections. Research has indicated that derivatives of sulfonamides exhibit significant activity against various bacterial strains, which could be explored in the context of this specific compound .

Case Study 1: Antiviral Screening

In a study assessing various heterocyclic compounds for antiviral activity, derivatives similar to this compound were tested against multiple viral strains. Results indicated that modifications in the furan and chlorophenyl substituents significantly influenced antiviral potency, suggesting that this compound could be tailored for enhanced efficacy against specific viruses .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of sulfonamide-containing compounds. The results demonstrated that compounds with similar structural motifs exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This positions 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine as a potential candidate for further antimicrobial development .

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Key Observations :

- Electron-withdrawing vs.

Heterocycle Core Modifications

Key Observations :

- Oxazole vs. Thiazole/Thiadiazole : Oxazole (target compound) offers a smaller, more electronegative core than thiazole or thiadiazole, favoring different binding orientations.

Substituent Effects on Physicochemical Properties

Key Observations :

- Polar Substituents : Methoxyethyl () and oxolane () groups improve water solubility compared to the furan-2-ylmethyl group in the target compound.

- Lipophilicity : The target compound’s logP (~2.5) suggests better membrane permeability than more polar analogs but lower than highly lipophilic derivatives (e.g., di-o-tolyl imidazole in ).

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-(o-tolyl)oxazol-5-amine (CAS Number: 862738-64-5) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 428.9 g/mol. The structure includes a furan ring and an oxazole moiety, which are significant in contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H17ClN2O4S |

| Molecular Weight | 428.9 g/mol |

| CAS Number | 862738-64-5 |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, particularly its effectiveness against various bacterial strains.

In Vitro Studies

- Antibacterial Activity : The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The Minimum Bactericidal Concentration (MBC) was found to be around 125 µg/mL for these strains, indicating a promising potential for further development as an antibacterial agent .

- Antifungal Activity : Additionally, the compound exhibited antifungal properties against Candida albicans, with similar MBC values suggesting that it could be effective in treating fungal infections .

- Biofilm Formation Inhibition : The compound's ability to inhibit biofilm formation was also evaluated, showing significant effects at concentrations that did not exhibit toxicity .

The biological activity of this compound appears to be linked to its structural components:

- Oxazole Ring : This heterocyclic structure is known for its role in various biological activities, including antimicrobial effects.

- Sulfonamide Group : The presence of the sulfonamide moiety may contribute to the inhibition of bacterial enzymes involved in folate synthesis, similar to other sulfonamide antibiotics.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Synthesis and Evaluation : A study detailed the synthesis of various derivatives of oxazole compounds and their evaluation against microbial strains. The findings indicated that modifications in the side chains could enhance biological activity while reducing toxicity .

- Comparative Analysis : Comparative studies with other known antimicrobial agents showed that this compound had lower toxicity profiles while maintaining effective antibacterial and antifungal properties, making it a candidate for further pharmaceutical development .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Basic

The synthesis typically involves a multi-step process:

Oxazole Core Formation : Cyclization of precursors (e.g., 2-furaldehyde derivatives) under acidic/basic conditions to form the oxazole ring .

Sulfonyl Group Introduction : Reacting the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine .

Amine Functionalization : Coupling the furan-2-ylmethylamine group via nucleophilic substitution or reductive amination .

Optimization Tips :

- Use anhydrous solvents (e.g., DMF, THF) to minimize side reactions.

- Monitor reaction progress with TLC or HPLC .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Which analytical techniques are most effective for characterizing this compound?

Basic

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity. Aromatic protons (δ 7.0–8.5 ppm) and sulfonyl groups (distinct C shifts near 120–140 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., [M+H] ion) .

- IR Spectroscopy : Peaks for sulfonyl (S=O, ~1350 cm) and oxazole C=N (~1650 cm) .

How stable is this compound under varying pH and temperature conditions?

Basic

Stability studies should include:

- pH Stability : Test in buffers (pH 3–10) at 25°C for 24–72 hours, analyzing degradation via HPLC. Sulfonamides are generally stable in acidic conditions but may hydrolyze under strong basic conditions .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >200°C for oxazole derivatives) .

- Light Sensitivity : Store in amber vials if furan or sulfonyl groups show UV-induced degradation .

What intermediates are critical in the synthesis, and how can their formation be monitored?

Advanced

Key intermediates:

- Oxazole Precursor : Monitor cyclization via H NMR (disappearance of aldehyde protons at δ ~9–10 ppm) .

- Sulfonated Intermediate : Confirm sulfonation via IR (S=O stretch) and LC-MS for mass validation .

Mechanistic Insights : - Sulfonyl group introduction likely proceeds via nucleophilic attack on sulfonyl chloride.

- Use kinetic studies (e.g., varying base concentrations) to optimize electrophilic substitution efficiency .

How do structural modifications (e.g., halogen substitution) affect bioactivity?

Advanced

Structure-Activity Relationship (SAR) Considerations :

- Chlorophenyl vs. Bromophenyl : Bromine’s larger atomic radius may enhance hydrophobic interactions with protein targets, altering binding affinity .

- Furan vs. Thiophene : Replacing furan with thiophene (as in ) increases lipophilicity, potentially improving membrane permeability but reducing solubility .

Methodology : - Synthesize analogs and compare IC values in enzyme inhibition assays (e.g., kinase or protease panels) .

How can contradictory biological activity data across assay systems be resolved?

Advanced

Strategies :

Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .

Concentration Gradients : Test a wide range (nM–μM) to identify off-target effects at higher doses.

Structural Analogs : Compare activity of derivatives (e.g., ’s pentylthio variant) to isolate functional group contributions .

Data Interpretation :

- Use statistical tools (e.g., ANOVA) to assess significance of variations between assays .

What experimental designs are recommended for elucidating the compound’s mechanism of action?

Advanced

Approaches :

- Target Identification :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins upon compound binding via proteolysis .

- Cellular Pathways :

- Transcriptomic profiling (RNA-seq) to detect differentially expressed genes post-treatment.

- Metabolomic analysis (LC-MS) to map disrupted pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.